Adb-butinaata

CAS No.:

Cat. No.: VC14556993

Molecular Formula: C19H28N4O2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28N4O2 |

|---|---|

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | (2S)-2-[[2-(1-butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24)/t17-/m1/s1 |

| Standard InChI Key | IVLNLVKDTBQFAN-QGZVFWFLSA-N |

| Isomeric SMILES | CCCCN1C2=CC=CC=C2C(=N1)CC(=O)N[C@H](C(=O)N)C(C)(C)C |

| Canonical SMILES | CCCCN1C2=CC=CC=C2C(=N1)CC(=O)NC(C(=O)N)C(C)(C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

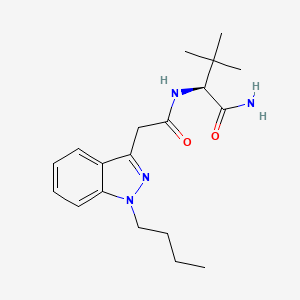

ADB-BUTINAATA is classified as an indazole acetamide derivative with the molecular formula C₁₉H₂₈N₄O₂ and a molar mass of 344.5 g/mol . Its structure comprises:

-

A 1-butyl-1H-indazole core.

-

An acetamido linker at the 3-position of the indazole ring.

-

A tert-leucinamide group ((S)-3,3-dimethylbutanamide) as the head group.

The stereochemistry at the tert-leucinamide moiety is critical, with the (S)-enantiomer being the pharmacologically active form, analogous to related SCRAs like ADB-BUTINACA .

Table 1: Key Chemical Data for ADB-BUTINAATA

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (S)-2-(2-(1-Butyl-1H-indazol-3-yl)acetamido)-3,3-dimethylbutanamide | |

| Molecular Formula | C₁₉H₂₈N₄O₂ | |

| Molar Mass | 344.5 g/mol | |

| CAS Number | Not Available | |

| DEA Schedule | Schedule I |

Pharmacological Profile

Receptor Affinity and Efficacy

ADB-BUTINAATA is presumed to act as a full agonist at cannabinoid receptors CB₁ and CB₂, akin to its structural analog ADB-BUTINACA . For ADB-BUTINACA:

These values suggest sub-nanomolar potency, far exceeding THC’s efficacy. ADB-BUTINAATA’s acetamido linker may alter metabolic stability compared to carboxamide-linked SCRAs, potentially prolonging its half-life .

Metabolism and Biomarkers

In vitro studies on related SCRAs (e.g., ADB-BUTINACA) reveal extensive hepatic metabolism via CYP450 isoforms (CYP2C19, CYP3A4/5), producing hydroxylated and dihydrodiol metabolites . Key urinary biomarkers for ADB-BUTINACA include:

-

B4: Dihydrodiol formation on the indazole core.

-

B9/B16: Mono-hydroxylation on the butyl tail or indazole ring .

ADB-BUTINAATA’s metabolism is expected to follow similar pathways, with acetamido hydrolysis as a potential distinguishing feature .

Legal and Regulatory Status

International Controls

-

United States: Listed as a Schedule I controlled substance under the Controlled Substances Act, indicating no accepted medical use and high abuse potential .

-

North Carolina: Explicitly prohibited under amendments to the Controlled Substances Act (House Bill 330, 2025) .

Analytical Detection Challenges

Chromatographic Separation

Co-elution with precursors (e.g., ADB-INACA) complicates GC-MS analysis. Optimized methods using DB-5MS columns (30 m × 0.25 mm × 0.25 μm) and temperature gradients (50°C to 300°C at 30°C/min) achieve baseline separation .

Mass Spectrometric Features

-

Primary Ions: m/z 344.5 [M+H]⁺ (molecular ion).

-

Fragmentation: Loss of the butyl group (m/z 245) and tert-leucinamide moiety (m/z 173) .

Adverse Effects and Public Health Impact

While specific case reports for ADB-BUTINAATA are absent, SCRAs are associated with severe outcomes:

Prison seizures of SCRAs (e.g., in Scotland) highlight their use in high-risk populations, often as adulterants in cannabis products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume